1-(3-Fenilpropil)piperazina

Descripción general

Descripción

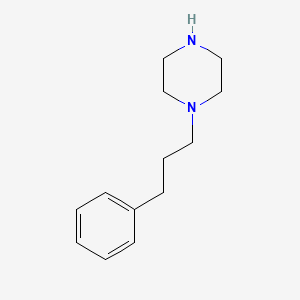

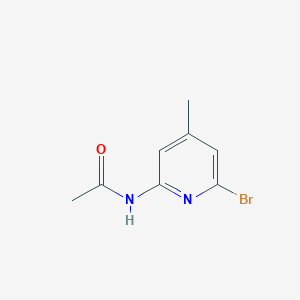

1-(3-Phenylpropyl)piperazine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Phenylpropyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Phenylpropyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ligando del Receptor Sigma

1-(3-Fenilpropil)piperazina (1-PPP) es un ligando del receptor sigma. Los receptores sigma son proteínas que se encuentran en el sistema nervioso central y en los tejidos periféricos. Juegan un papel en la modulación de la neurotransmisión, la supervivencia celular y la neuroprotección. Los investigadores han investigado la afinidad de unión del 1-PPP a los receptores sigma y sus posibles implicaciones terapéuticas .

Investigación sobre la Adicción a la Cocaína

1-PPP se ha estudiado por su capacidad para bloquear el desarrollo de la preferencia de lugar condicionada inducida por la cocaína. En modelos animales, inhibe la hiperactividad inducida por la cocaína, lo que sugiere un posible papel en el tratamiento de la adicción a la cocaína .

Propiedades Antidepresivas

Algunos estudios han explorado los efectos antidepresivos del 1-PPP. Puede influir en los sistemas de serotonina y dopamina, que son relevantes en la regulación del estado de ánimo. Sin embargo, se necesita más investigación para comprender completamente sus mecanismos antidepresivos .

Actividad Antipsicótica

Los investigadores han investigado el 1-PPP como un posible agente antipsicótico. Su interacción con los receptores sigma y la modulación de los sistemas de neurotransmisores podrían contribuir a sus propiedades antipsicóticas .

Neuroprotección y Enfermedades Neurodegenerativas

Dada su afinidad por el receptor sigma, el 1-PPP se ha explorado por sus efectos neuroprotectores. Puede tener implicaciones en condiciones neurodegenerativas como la enfermedad de Alzheimer y la enfermedad de Parkinson. Sin embargo, se necesitan más estudios para validar estos hallazgos .

Biología Química y Química Medicinal

1-PPP sirve como un valioso compuesto de herramienta en biología química y química medicinal. Los investigadores lo utilizan para estudiar los receptores sigma, desarrollar ligandos y explorar nuevos candidatos a fármacos. Sus modificaciones estructurales pueden conducir a derivados con propiedades farmacológicas mejoradas .

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Phenylpropyl)piperazine is the sigma (σ) receptors . Sigma receptors are a set of proteins located in the endoplasmic reticulum. They are thought to have a role in several diseases, including Alzheimer’s disease, schizophrenia, depression, and cancer .

Mode of Action

1-(3-Phenylpropyl)piperazine interacts with its targets, the sigma receptors, by binding to them . This binding blocks the development of cocaine-induced conditioned place preference at concentrations that inhibit cocaine-induced hyperactivity .

Biochemical Pathways

It is known that the compound’s interaction with sigma receptors can influence various biochemical pathways, potentially leading to changes in cellular function .

Result of Action

The molecular and cellular effects of 1-(3-Phenylpropyl)piperazine’s action are largely dependent on its interaction with sigma receptors. By binding to these receptors, the compound can influence cellular functions and potentially exert therapeutic effects .

Análisis Bioquímico

Biochemical Properties

It has been suggested that N-phenylpropyl-N’-substituted piperazines, a group to which 1-(3-Phenylpropyl)piperazine belongs, bind to sigma (σ) receptors . These interactions could potentially influence a variety of biochemical reactions.

Cellular Effects

It has been suggested that similar compounds can block the development of cocaine-induced conditioned place preference at concentrations that inhibit cocaine-induced hyperactivity . This suggests that 1-(3-Phenylpropyl)piperazine may have similar effects on cellular processes.

Molecular Mechanism

It is suggested that it may bind to sigma (σ) receptors , which are involved in a variety of physiological processes, including modulation of neurotransmission and regulation of cell proliferation .

Propiedades

IUPAC Name |

1-(3-phenylpropyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-3,5-6,14H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJCUYCKDGYLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970795 | |

| Record name | 1-(3-Phenylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55455-92-0 | |

| Record name | 1-(3-Phenylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Phenylpropyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2452920.png)

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2452925.png)

![(2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B2452929.png)

![(Z)-4-cyano-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2452930.png)

![6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2452931.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate](/img/structure/B2452932.png)

![N-(2,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide](/img/structure/B2452935.png)

![Tert-butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B2452936.png)

![5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2452939.png)